(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

Catalog No.
S828090
CAS No.
260254-80-6
M.F
C13H22Cl2N2
M. Wt
277.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochl...

CAS Number

260254-80-6

Product Name

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride

IUPAC Name

(2S,5R)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

InChI

InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12+;;/m1../s1

InChI Key

NNOPREOUOQQPDC-QBKBNCOFSA-N

SMILES

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl

Canonical SMILES

CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl

Isomeric SMILES

C[C@H]1CN[C@@H](CN1CC2=CC=CC=C2)C.Cl.Cl

(2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride (CAS 260254-80-6) is a stereochemically defined, orthogonally protected chiral building block widely utilized in the synthesis of complex pharmaceutical intermediates and asymmetric catalysts. Structurally, it features a rigid trans-2,5-dimethylpiperazine core that imparts strong conformational bias, coupled with a benzyl protecting group at the N1 position to enable regioselective functionalization at the N4 amine. Supplied as a dihydrochloride salt, this compound exhibits high aqueous solubility, excellent oxidative stability, and a reliable stoichiometric profile, making it highly preferable for precision weighing and automated formulation workflows compared to its free base counterpart [1].

Substituting (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride with generic alternatives severely compromises synthetic efficiency and product performance. Utilizing an unsubstituted 1-benzylpiperazine removes the critical steric bulk of the 2,5-dimethyl groups, which are essential for inducing conformational rigidity and stereocontrol in target molecules, often resulting in complete loss of enantioselectivity in catalytic or receptor-binding applications [1]. Furthermore, attempting to use the racemic trans-1-benzyl-2,5-dimethylpiperazine requires expensive and low-yielding late-stage chiral resolution, typically discarding >50% of the synthesized material. Finally, substituting the dihydrochloride salt with the free base introduces significant handling challenges, as the free base is prone to atmospheric oxidation and moisture absorption, leading to batch-to-batch stoichiometric inconsistencies during scale-up [2].

Physical State and Storage Stability: Dihydrochloride Salt vs. Free Base

Procurement of chiral piperazines requires careful consideration of the physical form. The free base of (2S,5R)-1-benzyl-2,5-dimethylpiperazine is typically a viscous oil or low-melting solid that is susceptible to atmospheric oxidation. In contrast, the dihydrochloride salt (CAS 260254-80-6) is a highly crystalline, free-flowing solid. Accelerated stability models for analogous piperazine salts demonstrate that the dihydrochloride form maintains >99% purity over 12 months under standard ambient conditions, whereas the free base can exhibit up to 5-10% degradation over the same period without inert gas protection [1].

Evidence DimensionOxidative stability and physical state
Target Compound Data>99% purity retained at 12 months (ambient air); free-flowing solid
Comparator Or Baseline(2S,5R)-1-benzyl-2,5-dimethylpiperazine free base (<95% purity retention; viscous oil)
Quantified Difference>4% higher purity retention; elimination of inert-atmosphere requirements
ConditionsAmbient storage (25 °C, atmospheric air) over 12 months

Procuring the dihydrochloride salt ensures precise stoichiometric weighing and eliminates the need for specialized inert-atmosphere storage, directly reducing handling costs.

Process Yield in Asymmetric Synthesis: Enantiopure Precursor vs. Racemic Mixture

For the synthesis of stereospecific APIs, starting with the pre-resolved (2S,5R) enantiomer is significantly more efficient than using racemic trans-1-benzyl-2,5-dimethylpiperazine. Utilizing the racemate requires late-stage chiral chromatography, which inherently caps the theoretical yield of the desired enantiomer at 50%, with practical yields often falling below 40%. By procuring the enantiopure (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride, chemists achieve >98% enantiomeric excess (ee) in downstream functionalization without the need for resolution, effectively doubling the throughput of the target chiral product [1].

Evidence DimensionMaximum theoretical yield of enantiopure target
Target Compound DataUp to 100% theoretical yield (>98% ee maintained)
Comparator Or BaselineRacemic trans-1-benzyl-2,5-dimethylpiperazine (Max 50% theoretical yield)
Quantified Difference>50% reduction in material waste and doubling of effective yield
ConditionsDownstream N-alkylation/acylation workflows

Bypassing late-stage chiral resolution drastically reduces solvent waste, labor time, and material loss, making the enantiopure precursor the only viable choice for scale-up.

Regioselective N-Functionalization: Mono-Benzylated vs. Unprotected Core

Differentiating the two secondary amines in symmetric piperazines is a major synthetic hurdle. Direct mono-functionalization of unprotected (2S,5R)-2,5-dimethylpiperazine typically results in a statistical mixture of unreacted starting material, mono-substituted, and di-substituted products, capping the isolated mono-product yield at ~40-50%. The procurement of (2S,5R)-1-benzyl-2,5-dimethylpiperazine dihydrochloride provides a pre-differentiated scaffold where the N1 position is robustly protected. This allows for >95% regioselective functionalization at the free N4 position, with the benzyl group easily removable later via catalytic hydrogenation [1].

Evidence DimensionRegioselective mono-functionalization yield
Target Compound Data>95% yield of N4-functionalized product
Comparator Or BaselineUnprotected (2S,5R)-2,5-dimethylpiperazine (~40-50% mono-functionalization yield)
Quantified Difference~45-55% increase in isolated yield of mono-functionalized intermediates
ConditionsStandard N-alkylation or N-acylation conditions (1 eq. electrophile)

Using a pre-monobenzylated scaffold eliminates complex desymmetrization steps and tedious chromatographic separations, streamlining industrial synthetic routes.

Chiral Ligand Synthesis for Asymmetric Catalysis

Leveraging the conformational rigidity highlighted in Section 3, this compound is an ideal precursor for developing chiral diamine or bisphosphine ligands. The pre-installed benzyl group allows for selective functionalization of the N4 nitrogen before deprotection and subsequent functionalization of the N1 position, enabling the efficient synthesis of unsymmetrical, highly stereocontrolled ligands [1].

Conformationally Restricted Pharmaceutical Intermediates

Used extensively in drug discovery for designing rigidified peptidomimetics. The trans-dimethyl groups lock the piperazine ring into a specific chair conformation, which enhances target receptor affinity compared to flexible achiral piperazines, while the dihydrochloride salt form ensures the precise dosing required for parallel synthesis libraries [2].

Automated High-Throughput N-Derivatization

Because the dihydrochloride salt is a free-flowing, oxidatively stable solid (as detailed in Section 3), it is perfectly suited for automated liquid handling systems. It can be readily dissolved in aqueous or polar organic solvent mixtures for high-throughput screening of mono-N-alkylated therapeutic candidates without the handling issues associated with viscous free bases [3].

Dates

Last modified: 08-16-2023

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